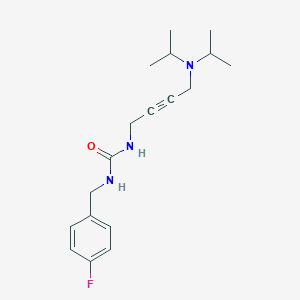

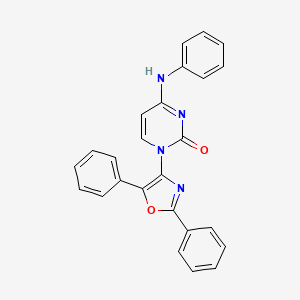

1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds with potential biological activities, such as antiaggregating, antimicrobial, antiviral, and antitumor properties. These compounds are characterized by the presence of pyrimidine, pyrazole, and triazole rings, which are common structural motifs in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with the formation of a core structure followed by functionalization. For example, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines involves the reaction of a dimethylaminomethylene derivative with various amines . Another study describes a one-pot synthesis approach for creating 2,6-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridines . These methods highlight the versatility and creativity required in the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . The study of the molecular geometry, vibrational wavenumbers, and chemical shifts provides detailed insights into the compound's structure. Additionally, theoretical calculations such as density functional theory (DFT) can be used to optimize the structure and predict various properties .

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, including alkylation, cyclization, and condensation. For instance, the regioselective N- and O-alkylation of triazolopyrimidinones has been reported, with the selectivity influenced by the size and shape of the alkylating agents and reaction temperature . The ability to selectively modify these compounds is crucial for the development of new drugs with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are important for their practical applications. The biological activities of these compounds, such as platelet antiaggregating, antimicrobial, antiviral, and antitumor activities, are often evaluated in vitro and in vivo . The minimum inhibitory concentrations (MICs) against various bacteria and fungi are determined to assess antimicrobial potency . Additionally, the non-linear optical (NLO) properties and molecular electrostatic potential (MEP) are investigated to understand the compound's behavior in different environments .

Scientific Research Applications

Synthesis and Biological Evaluation

- A study involved the synthesis of novel pyrazolopyrimidines derivatives, showcasing their application as anticancer and anti-5-lipoxygenase agents. The structural modifications and biological activity screening of these compounds highlight their therapeutic potential (Rahmouni et al., 2016).

Antimicrobial Activity

- Research on new pyrazolo[3,4-d]pyrimidines explored their design, synthesis, and antimicrobial activity, offering insights into their potential as novel antimicrobial agents. Such studies are crucial for developing new treatments against resistant microbial strains (Abdel-Gawad et al., 2003).

Electroluminescent Properties

- Investigations into indazole, pyrazole, and triazole/triphenylamine-based compounds, including structures similar to the specified compound, have been conducted to evaluate their electroluminescent properties. This research is significant for the development of organic light-emitting diodes (OLEDs) and other photonic applications (Jin et al., 2020).

Antimicrobial and Anticancer Activities

- Novel pyrimidine derivatives have been synthesized, showcasing their antimicrobial and anticancer activities. Such compounds are vital for pharmaceutical research, aiming at identifying new therapeutic agents with enhanced efficacy and safety profiles (Sakr et al., 2020).

Supramolecular Assemblies

- The compound's functionality has been utilized in the design of crown-containing hydrogen-bonded supramolecular assemblies. This research provides insights into the structural and functional versatility of pyrimidine derivatives in creating complex molecular architectures with potential applications in nanotechnology and molecular engineering (Fonari et al., 2004).

properties

IUPAC Name |

4-anilino-1-(2,5-diphenyl-1,3-oxazol-4-yl)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c30-25-27-21(26-20-14-8-3-9-15-20)16-17-29(25)23-22(18-10-4-1-5-11-18)31-24(28-23)19-12-6-2-7-13-19/h1-17H,(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROGXYRNBPHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)